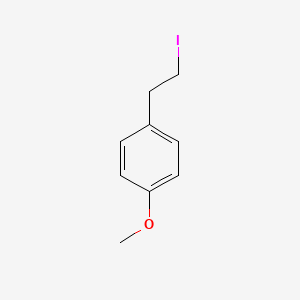![molecular formula C26H42N6O9S3 B15127681 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of biotin, a sulfur-containing dithiomethylenemalonic acid core, and two 4-aminobutyric acid moieties. The biotinylated nature of this compound makes it particularly useful in biochemical assays and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. One common method involves the reaction of biotinylamidoethylamine with dithiomethylenemalonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biotinylamidoethyl moiety.
Substitution: The amino groups in the 4-aminobutyric acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical assays.
Biology: Employed in biotin-streptavidin binding assays to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biotinylated structure.
Industry: Utilized in the development of diagnostic kits and biosensors
Mécanisme D'action
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves its ability to bind to specific molecular targets through its biotin moiety. The biotinylated structure allows it to interact with avidin or streptavidin, forming strong non-covalent complexes. This interaction is crucial in various biochemical assays and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide
- Biotinylamidoethyl-[SH]acetamide
- Biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide
Uniqueness
The presence of the dithiomethylenemalonic acid core also provides unique chemical properties that can be exploited in different reactions and applications .
Propriétés
Formule moléculaire |
C26H42N6O9S3 |
|---|---|
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41) |
Clé InChI |
KDGXSMHQQNUTBY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)




![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)


![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
